![molecular formula C12H13BrFNO B1373605 3-Bromo-1-(2-fluoro-5-methylphenyl)piperidin-2-one CAS No. 1315368-07-0](/img/structure/B1373605.png)
3-Bromo-1-(2-fluoro-5-methylphenyl)piperidin-2-one
Overview
Description
“3-Bromo-1-(2-fluoro-5-methylphenyl)piperidin-2-one” is a chemical compound . It is often documented with various analytical techniques such as NMR, HPLC, LC-MS, UPLC, and more .
Molecular Structure Analysis
The molecular structure of “3-Bromo-1-(2-fluoro-5-methylphenyl)piperidin-2-one” is represented by the molecular formula C12H13BrFNO .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Bromo-1-(2-fluoro-5-methylphenyl)piperidin-2-one” include its molecular formula C12H13BrFNO . Further details about its melting point, boiling point, density, and other properties are not provided in the search results.Scientific Research Applications
Chemical Synthesis and Copolymerization
3-Bromo-1-(2-fluoro-5-methylphenyl)piperidin-2-one and its derivatives have been utilized in chemical synthesis, particularly in the creation of novel copolymers. Such compounds have been synthesized using piperidine catalyzed Knoevenagel condensation and have shown potential in copolymerization with styrene. This process involves radical initiation and leads to copolymers with distinct structural and thermal properties (Kharas et al., 2016), (Hussain et al., 2019), (Kim et al., 1998).
Radiopharmaceutical Development
Derivatives of 3-Bromo-1-(2-fluoro-5-methylphenyl)piperidin-2-one have been explored in the development of radiopharmaceuticals. For instance, studies have demonstrated the synthesis of compounds like N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, which could be used in positron emission tomography (PET) for studying specific receptors in the brain (Katoch-Rouse & Horti, 2003).
Material Science and Polymer Chemistry
In material science, the synthesis of 3-Bromo-1-(2-fluoro-5-methylphenyl)piperidin-2-one related compounds contributes to the understanding of polymer chemistry. These substances have been used in the creation of polymers with high glass transition temperatures and unique decomposition properties, which can have implications in the development of new materials with specific characteristics (Kim et al., 1998).
Analytical Chemistry
There is also research focusing on the analytical applications of derivatives of 3-Bromo-1-(2-fluoro-5-methylphenyl)piperidin-2-one. Studies have examined the enantiomeric resolution of similar compounds, which is crucial for understanding the chiral properties of pharmaceuticals and other chemically active substances (Ali et al., 2016).
Safety and Hazards
properties
IUPAC Name |
3-bromo-1-(2-fluoro-5-methylphenyl)piperidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrFNO/c1-8-4-5-10(14)11(7-8)15-6-2-3-9(13)12(15)16/h4-5,7,9H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKMGVFUASTQFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)N2CCCC(C2=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-(2-fluoro-5-methylphenyl)piperidin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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